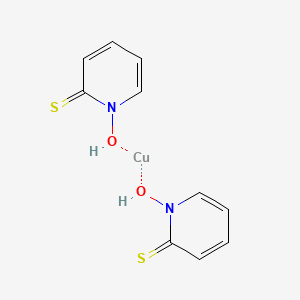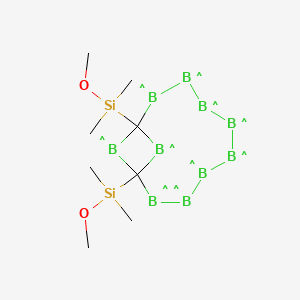
Oxalato de vanadio(IV)
Descripción general
Descripción
Vanadyl oxalate is a useful research compound. Its molecular formula is C2O5V and its molecular weight is 154.96. The purity is usually 95%.
BenchChem offers high-quality Vanadyl oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vanadyl oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Celdas Solares Orgánicas
El Oxalato de vanadio(IV) (VOC 2 O 4) se ha identificado como una capa de transporte de huecos (HTL) en las células solares orgánicas (OSCs). Facilita altas eficiencias de conversión de potencia (PCEs), buena estabilidad y alta tolerancia al espesor en OSCs {svg_1}. La película delgada de VOC 2 O 4 se puede preparar fácilmente mediante recubrimiento por centrifugación a partir de su solución acuosa sobre un sustrato de vidrio/ITO y recocido térmicamente a 100 °C para exhibir alta transmitancia, conductividad y función de trabajo {svg_2}.
Catalizadores
El Oxalato de vanadio(IV) se utiliza como catalizador en diversas reacciones químicas. Por ejemplo, se ha utilizado en combinación con nitrato de zinc para la oxidación catalítica selectiva de α-hidroxiésteres a α-cetoésteres con oxígeno molecular {svg_3}. Se pudo obtener fácilmente hasta un 99% de conversión de DL-mandelato de metilo o lactato de metilo con alta selectividad para su α-cetoéster correspondiente en condiciones de reacción suaves {svg_4}.
Sensores
Debido a sus propiedades únicas, el Oxalato de vanadio(IV) se utiliza en el desarrollo de sensores. Sin embargo, los detalles específicos de su aplicación en este campo no están disponibles en los resultados de la búsqueda.
Dispositivos de almacenamiento de energía
El Oxalato de vanadio(IV) también se utiliza en dispositivos de almacenamiento de energía. La naturaleza exacta de su aplicación en este campo no se especifica en los resultados de la búsqueda.
Mecanismo De Acción
Target of Action
Vanadyl oxalate, with the chemical formula VOC2O4 , is a salt of tetravalent vanadium . . These enzymes play crucial roles in various biological processes, and their modulation can lead to significant changes in cellular function.
Mode of Action
The mode of action of vanadyl oxalate is multifaceted and depends on the specific application. In some cases, it acts as a Lewis acid catalyst, facilitating chemical reactions by accepting electron pairs from reactants. In other instances, it might interact with biological molecules, influencing cellular processes. For example, vanadate can form stable complexes with enzyme targets, thus inhibiting the enzyme .
Biochemical Pathways
Vanadyl oxalate may affect several biochemical pathways. For instance, it has been suggested that vanadate can inhibit glycolysis, a critical pathway for energy production in cells . This inhibition presumably results because vanadium adopts a stable structure that resembles the transition state of phosphate during the reactions involving these enzymes .
Pharmacokinetics
Studies on vanadyl sulfate, another vanadium compound, have shown that it exhibits dose-dependent accumulation in serum . The total serum vanadium concentration distribution fits a one-compartment open model with a first-order rate constant for excretion . These findings may provide some insights into the pharmacokinetics of vanadyl oxalate, although direct studies are needed.
Result of Action
It’s known that the thermal decomposition of vanadyl oxalate results in the formation of vanadium dioxide . This process could potentially influence various cellular processes, given the diverse roles of vanadium compounds in biological systems.
Action Environment
The action, efficacy, and stability of vanadyl oxalate can be influenced by various environmental factors. For instance, the thermal decomposition of vanadyl oxalate supported on CeO2 solid was analyzed in a flow of dried air from room temperature up to 350°C . The results demonstrated that after the impregnation of CeO2 solid by a vanadyl oxalate solution, cerium and vanadium(V) oxalates were evidenced . This suggests that the environment, including temperature and the presence of other compounds, can significantly influence the behavior of vanadyl oxalate.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Vanadyl oxalate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to activate and/or inhibit several enzymes, including phosphatases, ATPases, nucleases, and kinases . It also binds to serum proteins, particularly transferrin and albumin .
Cellular Effects
Vanadyl oxalate has notable effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have insulin-like effects, influencing tissue uptake, absorption, retention, distribution, and insulin-imitative activity .
Molecular Mechanism
The molecular mechanism of action of vanadyl oxalate is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that the charge-transfer from Zn2+ to coordinated nitrate groups might account for the generation of different nitric oxidative gases .
Temporal Effects in Laboratory Settings
The effects of vanadyl oxalate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies has been reported . For example, the thermal decomposition of vanadyl oxalate has been analyzed by thermogravimetry (TG) and differential scanning calorimetry (DSC) from room temperature up to 350°C .
Dosage Effects in Animal Models
The effects of vanadyl oxalate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, in vivo studies have shown that at low doses, vanadyl oxalate can counteract both the hyperglycemia and hyperlipidemia of diabetes in animal models .
Metabolic Pathways
Vanadyl oxalate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found to activate glucose-6-phosphate dehydrogenase in mammalian cells .
Transport and Distribution
Vanadyl oxalate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, it has been identified as a hole-transporting layer (HTL) to facilitate high power conversion efficiencies in organic solar cells .
Propiedades
IUPAC Name |
oxalic acid;oxovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.O.V/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUCKKLSDGRKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O5V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287100 | |
| Record name | [Ethanedioato(2-)-κO1,κO2]oxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15500-04-6 | |
| Record name | [Ethanedioato(2-)-κO1,κO2]oxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium, [ethanedioato(2-)-κO1,κO2]oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium](/img/structure/B1144214.png)
